N-Nitroso-diethylamine D10

Vue d'ensemble

Description

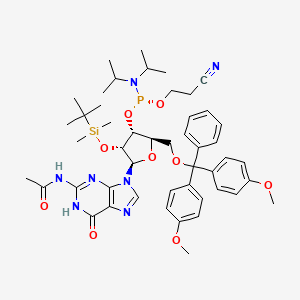

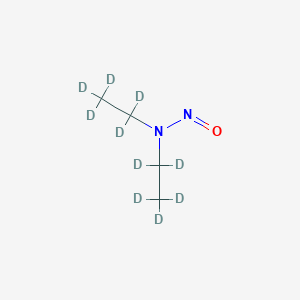

N-Nitrosodiethylamine-d10, also known as N-Nitroso-diethylamine D10, is a deuterium-labeled version of N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .

Molecular Structure Analysis

The molecular formula of N-Nitroso-diethylamine D10 is C4 2H10 N2 O . The molecular weight is 112.20 .Physical And Chemical Properties Analysis

N-Nitrosodiethylamine D10 is a clear yellow oil that is soluble in water, lipids, and other organic solvents . It has an amine or aromatic odor .Applications De Recherche Scientifique

- Application : This study investigated the health effects of N-Nitroso Diethylamine in treated water on gut microbiota using a simulated human intestinal microbiota system .

- Methods : The Simulator of the Human Intestinal Microbial Ecosystem (SHIME) was used to explore the effect of Chlorination disinfection byproducts (CDBPs) on intestinal microbiota .

- Results : The results showed that CDBPs slightly inhibited the production of short-chain fatty acids, and the abundance of Actinobacteria decreased in the transverse colon and descending colon. The abundance of Proteobacteria increased in the ascending colon and descending colon, while it decreased in the transverse colon .

Health Effect on Gut Microbiota

Formation of N-Nitrosamine Drug Substance Related Impurities

- Application : N-Nitroso-diethylamine D10 is used in COVID-19 research chemicals and analytical standards .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

- Application : N-Nitrosodiethylamine affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : It is carcinogenic and mutagenic . NDEA has also been found to perturb amino acid biosynthesis including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

- Application : N-Nitrosodiethylamine can be used as a reactant to synthesize α-Amino oxime derivatives from alkenes .

- Methods : The synthesis is done via visible-light-induced photoaddition in the presence of HCl .

- Results : The specific results or outcomes of this application are not provided in the search results .

COVID-19 Research Chemicals and Analytical Standards

Induction of Liver Tumorigenesis

Synthesis of α-Amino Oxime Derivatives

- Application : N-Nitrosodiethylamine is used as a gasoline and lubricant additive .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

- Application : N-Nitrosodiethylamine is used as an antioxidant and stabilizer for industry materials .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

- Application : N-Nitrosodiethylamine can be used to synthesize diethylnitrosamine metalloporphyrin complexes .

- Methods : The synthesis is done from metalloporphyrins in the presence of dichloromethane .

- Results : The specific results or outcomes of this application are not provided in the search results .

Gasoline and Lubricant Additive

Antioxidant and Stabilizer for Industry Materials

Synthesis of Diethylnitrosamine Metalloporphyrin Complexes

Safety And Hazards

N-Nitrosodiethylamine D10 is toxic if swallowed . It may cause cancer and is harmful to aquatic life with long-lasting effects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosodiethylamine-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

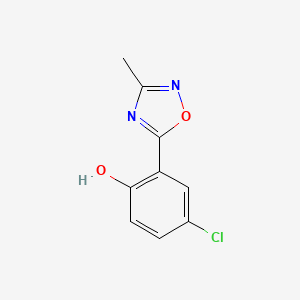

![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)

![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

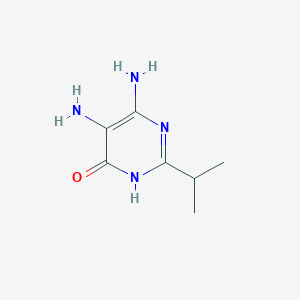

![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)